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molecular formula C12H12ClNO3 B8638427 Ethyl 4-chloro-5-methoxy-1h-indole-2-carboxylate

Ethyl 4-chloro-5-methoxy-1h-indole-2-carboxylate

Cat. No. B8638427
M. Wt: 253.68 g/mol
InChI Key: NBILAWWLKRKYBA-UHFFFAOYSA-N
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Patent
US06737435B1

Procedure details

A solution of ethyl-2-azido-3-(2-chloro-3-methoxyphenyl)propenoate (2.22 g) in xylene (100 ml) was heated at reflux for 30 minutes, concentrated in vacuo and the residue purified by column chromatography using isohexane-50% ethyl acetate as eluent to give the product as a pale yellow solid (1.34 g, 67%), NMR δ (CDCl3) 1.31 (t, 3H), 3.84 (s, 3H), 4.32 (q, 2H), 7.0 (d, 1H), 7.22 (d, 1H), 7.39 (d, 1H), 12.2 (bs, 1H);
Name
ethyl-2-azido-3-(2-chloro-3-methoxyphenyl)propenoate
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])[C:5]([N:16]=[N+]=[N-])=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[C:8]=1[Cl:15])[CH3:2]>C1(C)C(C)=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1[NH:16][C:12]2[C:7]([CH:6]=1)=[C:8]([Cl:15])[C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)=[O:19])[CH3:2]

Inputs

Step One
Name
ethyl-2-azido-3-(2-chloro-3-methoxyphenyl)propenoate
Quantity
2.22 g
Type
reactant
Smiles
C(C)OC(C(=CC1=C(C(=CC=C1)OC)Cl)N=[N+]=[N-])=O
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC=C(C(=C2C1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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